molecular formula C24H31N3O8S2 B2711582 methyl 6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449769-23-7

methyl 6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2711582
CAS No.: 449769-23-7
M. Wt: 553.65
InChI Key: KVNXATRNARAPJS-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a tetrahydrothieno[2,3-c]pyridine core. Key functional groups include:

  • A 6-acetyl group on the pyridine ring.
  • A 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido substituent at position 2.
  • A methyl carboxylate at position 3.

The sulfamoyl benzamido moiety introduces polar and hydrogen-bonding capabilities, while the methoxyethyl groups may enhance solubility. The acetyl group could influence conformational stability or metabolic resistance.

Properties

IUPAC Name

methyl 6-acetyl-2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O8S2/c1-16(28)26-10-9-19-20(15-26)36-23(21(19)24(30)35-4)25-22(29)17-5-7-18(8-6-17)37(31,32)27(11-13-33-2)12-14-34-3/h5-8H,9-15H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNXATRNARAPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with potential therapeutic applications. This article focuses on its biological activity, particularly its antimicrobial and anticancer properties, supported by various studies and data.

Structural Features

The compound features a thieno[2,3-c]pyridine core with unique substituents that enhance its biological activity. The presence of the N,N-bis(2-methoxyethyl)sulfamoyl group is particularly notable for its potential pharmacological effects.

Compound Name Structural Features Unique Aspects
This compoundThieno[2,3-c]pyridine core with sulfamoyl groupContains N,N-bis(2-methoxyethyl) sulfamoyl group

Antimicrobial Activity

Research indicates that compounds related to the thieno[2,3-c]pyridine structure exhibit varying degrees of antimicrobial activity. A study on synthesized tetrahydrothieno[2,3-c]pyridine derivatives found that they were effective against Gram-positive bacteria such as Sarcina lutea, while showing limited activity against Gram-negative strains like Escherichia coli . The structure-activity relationship (SAR) demonstrated that specific substitutions could enhance antimicrobial potency.

Case Study: Antimicrobial Screening

In vitro screening of similar compounds revealed moderate antibacterial activity against Sarcina lutea. The results indicated that the chirality of the compounds significantly influenced their biological effects .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. For instance, derivatives of tetrahydropyridothienopyrimidine-based compounds showed promising cytotoxicity against multiple cancer cell lines including MCF-7 (breast cancer), SW480 (colon cancer), and HEPG-2 (liver cancer). The MTT assay results indicated significant inhibition of cell proliferation .

The mechanism by which these compounds exert their anticancer effects may involve the modulation of caspase activity. Specifically, one study reported that treatment with a related compound increased caspase-3 levels significantly in MCF-7 cells, suggesting an induction of apoptosis .

Pharmacological Profile

While the precise pharmacological profile of this compound remains to be fully elucidated, it is associated with several biological functions:

  • Tyrosine-protein phosphatase regulation : It may act as a regulator in cellular signaling pathways by mediating dephosphorylation processes .
  • Potential roles in cell signaling : The compound could influence various signaling pathways involved in cell growth and differentiation .

Scientific Research Applications

Medicinal Chemistry

The compound belongs to a class of derivatives known for their pharmacological properties. Research indicates that tetrahydrothieno[2,3-c]pyridine derivatives exhibit a wide range of biological activities:

  • Antimicrobial Activity : Several studies have demonstrated that compounds with similar structures possess significant antibacterial and antifungal properties. For instance, derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria .
  • Antitumor Effects : Investigations into the anticancer potential of thieno[2,3-c]pyridine derivatives have revealed promising results. Some compounds in this class have shown efficacy in inhibiting tumor growth and proliferation through various mechanisms .
  • Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, which are crucial for developing treatments for conditions such as rheumatoid arthritis .

Pharmacological Research

Pharmacokinetic studies are essential to understanding how this compound interacts within biological systems:

  • Bioavailability and Metabolism : Research has focused on the absorption, distribution, metabolism, and excretion (ADME) profiles of similar compounds. Understanding these parameters is vital for optimizing therapeutic efficacy and minimizing side effects .
  • Mechanism of Action : The mechanism through which this compound exerts its biological effects often involves interaction with specific molecular targets, such as enzymes or receptors involved in disease pathways. For example, the nitrofuran moiety can generate reactive oxygen species (ROS), leading to oxidative stress that may contribute to its antimicrobial activity .

Chemical Synthesis and Development

The synthesis of methyl 6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves several steps:

  • Synthetic Routes : The synthesis typically includes nitration and esterification reactions followed by purification through methods like recrystallization . These synthetic pathways are crucial for producing high-purity compounds necessary for biological testing.
  • Industrial Applications : Beyond laboratory settings, the compound's derivatives can be utilized in industrial applications where their unique chemical properties can enhance product formulations or processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive bacteria
AntitumorInhibitory effects on cancer cell lines
Anti-inflammatoryPotential to reduce inflammation markers

Case Study Example

In a study evaluating the antibacterial properties of tetrahydrothieno[2,3-c]pyridine derivatives, researchers synthesized several analogs and tested them against common pathogens. Results indicated that specific modifications to the thieno[2,3-c]pyridine structure enhanced antibacterial activity significantly compared to non-modified versions . This underscores the importance of structural optimization in drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Variations

The compound shares a thieno-pyridine core with derivatives in and , but differs in substitution patterns:

Compound Name / ID Core Structure Key Substituents Molecular Weight Reference
Target Compound Tetrahydrothieno[2,3-c]pyridine 6-acetyl, 4-(bis(2-methoxyethyl)sulfamoyl)benzamido, methyl carboxylate Not provided N/A
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo-pyrimidine 2,4,6-trimethylbenzylidene, 5-methylfuran-2-yl 386.42 g/mol
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo-pyrimidine 4-cyanobenzylidene, 5-methylfuran-2-yl 403.46 g/mol
(2-Amino-3-benzoylthiophene derivatives (PD 81,723) Thiophene 4,5-dimethyl, 3-(trifluoromethyl)phenyl ~325 g/mol

Key Observations :

  • The thiazolo-pyrimidines () prioritize aromatic substituents (e.g., benzylidene, cyanophenyl), yielding moderate molecular weights (386–403 g/mol). Their synthesis involves condensation with aldehydes in acetic anhydride/acetic acid (68% yield) .
  • The thiophene derivatives () emphasize substituent effects on adenosine A1 receptor binding. Optimal activity requires a 3-(trifluoromethyl)phenyl group and a keto carbonyl, with molecular weights ~325 g/mol .

Key Observations :

  • The target compound’s synthesis likely requires advanced sulfonylation/amidation steps, contrasting with the simpler condensation or Hantzsch methods for thiazolo-pyrimidines .
Structure-Activity Relationships (SAR)

highlights critical SAR trends for thiophene derivatives:

  • Essential groups: 2-amino and keto carbonyl (activity lost if absent) .
  • Substituent effects: 4-Alkyl groups (e.g., methyl) enhance adenosine A1 receptor binding. 3-(Trifluoromethyl)phenyl optimizes allosteric enhancement .

Comparison with Target Compound :

  • The target compound lacks a 2-amino group but incorporates a sulfamoyl group, which may serve as a hydrogen-bond donor/acceptor.
  • The methoxyethyl chains could mimic alkyl substituents’ solubility-enhancing effects, as seen in ’s active analogs.

Data Tables

Table 1: Physicochemical Properties
Property Target Compound Compound 11a Compound 11b PD 81,723
Molecular Formula Not provided C20H10N4O3S C22H17N3O3S C14H11F3N2OS
Molecular Weight (g/mol) Not provided 386.42 403.46 ~325
Melting Point (°C) Not provided 243–246 213–215 Not provided
Key Functional Groups Sulfamoyl, acetyl Benzylidene, furan Cyanophenyl, furan Trifluoromethyl

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